![molecular formula C16H13NO3 B2555471 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 303995-61-1](/img/structure/B2555471.png)
3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H13NO3. Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.284. It has a density of 1.4±0.1 g/cm3 and a boiling point of 437.4±45.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Benzofuran Derivatives as Antimicrobial Agents The scaffold of benzofuran and its derivatives has been extensively studied for their potential in antimicrobial therapy. Benzofuran compounds, including 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one, have shown promising applications due to their broad spectrum of biological activities. These compounds are not only prevalent in natural products but have also been synthetically modified to enhance their pharmacological properties. Their unique structural features and wide biological activities make benzofuran derivatives a focus in drug discovery efforts, particularly in designing efficient antimicrobial agents that are active against different clinically approved targets. Recent developments have highlighted the role of benzofuran-based compounds as significant contributors to antimicrobial drug invention and development, aiming to address resistance issues and improve bioavailability for effective treatment outcomes (Hiremathad et al., 2015).
Natural Sources and Bioactivity Benzofuran compounds are ubiquitous in nature, with numerous studies demonstrating their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have attracted global attention from chemical and pharmaceutical researchers due to their potential as natural drug lead compounds. Some benzofuran derivatives have shown significant activity against viruses like the hepatitis C virus and are being developed as anticancer agents. The synthesis and structural diversity of benzofuran rings have been a subject of research, leading to novel methods for constructing complex benzofuran derivatives with high yields and fewer side reactions. This highlights the potential of benzofuran compounds in drug discovery and development, offering new avenues for therapeutic intervention (Miao et al., 2019).
Environmental Reactivity and Potential Applications The reactivity of methoxyphenols, which are structurally related to benzofuran derivatives, has been extensively reviewed, focusing on their atmospheric behavior, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. These studies provide insights into the environmental fate of benzofuran derivatives and their potential impact on air quality and climate. Understanding the atmospheric reactivity of such compounds is crucial for assessing their environmental footprints and exploring their applications beyond pharmacology, possibly in materials science or as biomarkers for biomass burning and other environmental processes (Liu et al., 2022).
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(18)20-15/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGKPRNNRQZMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

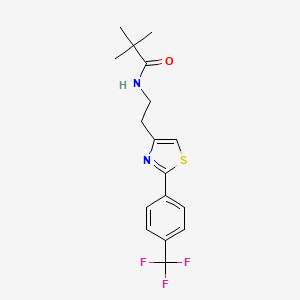
![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)
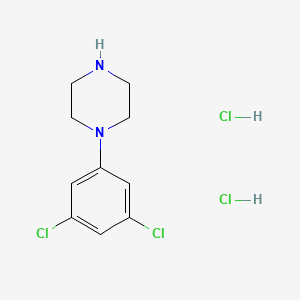
![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)
![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)
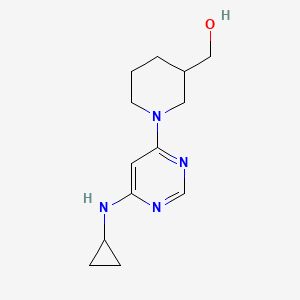
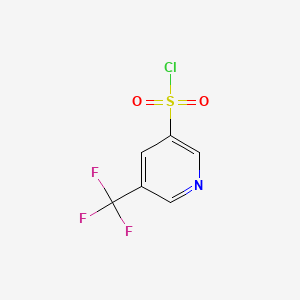
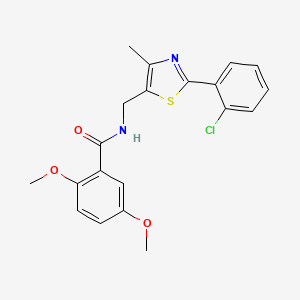
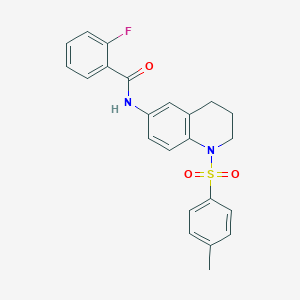
![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)